21(R)-Hydroxy Montelukast

Description

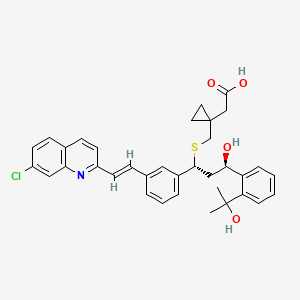

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[(1R,3R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRNGXJVKOMERP-FPUIOERCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1[C@@H](C[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184763-26-6 | |

| Record name | 1-((((1R,3R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184763266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((((1R,3R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-HYDROXY-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D554UP7RBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Approaches and Chemical Preparation of 21 R Hydroxy Montelukast for Research Purposes

Laboratory-Scale Synthetic Methodologies

The creation of 21(R)-Hydroxy Montelukast (B128269) in a laboratory setting involves multistep processes starting from advanced intermediates of Montelukast or from Montelukast itself. The primary challenge lies in the stereospecific introduction of the hydroxyl group at the benzylic C-21 position.

Introducing a hydroxyl group at the C-21 benzylic position of the Montelukast scaffold requires specific chemical strategies. A key reported method involves a direct, two-step chemical transformation of Montelukast. ysu.amresearchgate.net

This sequence includes:

Benzylic Bromination: The first step is the bromination at the C-21 position. This type of reaction typically uses a radical initiator and a source of bromine to selectively functionalize the benzylic carbon.

Saponification/Hydrolysis: The resulting benzylic bromide is then subjected to saponification or hydrolysis. This nucleophilic substitution reaction replaces the bromine atom with a hydroxyl group, yielding the desired 21-hydroxy derivative.

This approach, when applied to enantiomerically pure (S)-Montelukast, results in a mixture of diastereomers: 21(R)-Hydroxy Montelukast and 21(S)-Hydroxy Montelukast. ysu.amresearchgate.net The reaction sequence produces approximately a 1:1 mixture of these diastereomers, which then requires chromatographic separation to isolate the desired 21(R) epimer. ysu.am

In vitro studies have identified that cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are responsible for the stereoselective 21-hydroxylation of Montelukast in humans. nih.govmdpi.com CYP3A4, in particular, demonstrates a higher formation rate for the 21(R)-hydroxy metabolite compared to the 21(S)-hydroxy metabolite. nih.gov While this is a biological pathway, it provides a basis for developing biomimetic or biocatalytic synthetic approaches.

Achieving a diastereoselective or enantioselective synthesis of this compound is crucial to avoid the difficult separation of epimers. This involves creating the C-21 chiral center with the correct (R) configuration from a prochiral precursor.

Diastereoselective Synthesis: Starting with an advanced Montelukast intermediate that already possesses the (S)-chiral center in the main chain, the key is the diastereoselective formation of the second chiral alcohol at C-21. The bromination-saponification sequence is notably not diastereoselective. ysu.am More advanced methods would rely on substrate-controlled or reagent-controlled reactions on a precursor ketone.

Enantioselective Synthesis: A more convergent approach involves the asymmetric reduction of a suitable ketone precursor. While specific literature for the C-21 ketone is scarce, analogous strategies from the synthesis of the parent drug, Montelukast, are highly relevant. For instance, the asymmetric hydrogenation of a ketone to create the main chain's chiral alcohol has been extensively studied. researchgate.netacs.orgnih.gov This involves using a transition metal catalyst paired with a chiral ligand to deliver hydrogen to one face of the ketone, yielding the alcohol with high enantiomeric excess (ee). Biocatalytic methods using engineered ketoreductases (KREDs) have also proven highly effective, achieving over 99.9% ee for key Montelukast intermediates. researchgate.netacs.org

Strategies for Hydroxylation at the C-21 Position

Enantiomeric Purity Control in Synthesis

Controlling the stereochemistry at C-21 is paramount. This is achieved through the use of chiral auxiliaries, reagents, or catalysts that can differentiate between the two faces of a prochiral substrate.

The synthesis of chiral alcohols is a well-established field, with numerous catalysts and reagents developed for this purpose. These methods are directly applicable to the synthesis of this compound from a corresponding ketone.

Homogeneous Metal Catalysis: Transition metal complexes featuring chiral ligands are highly effective for asymmetric hydrogenation. Ruthenium and Iridium-based catalysts are prominent. For example, a catalyst system comprising ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2 has been used to produce a chiral alcohol precursor of Montelukast with 99% ee. acs.orgnih.govscite.ai Similarly, an Ir/SpiroPAP catalyst has been employed for the same transformation, achieving 99.5% ee on a large scale. researchgate.netacs.org

Chiral Boron Reagents: Stoichiometric chiral reducing agents like (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) are used for the enantioselective reduction of ketones to furnish chiral alcohols, a key step in some reported syntheses of Montelukast itself. researchgate.netgoogle.com

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. Ketoreductases (KREDs), often sourced from organisms like Candida species or engineered through directed evolution, can reduce ketones to alcohols with exceptionally high enantiomeric and diastereomeric purity. researchgate.netacs.orgresearchgate.net Lipases can also be used for the kinetic resolution of racemic alcohol mixtures. acs.org

| Catalyst / Reagent | Type | Target Reaction | Reported Enantioselectivity (ee) |

|---|---|---|---|

| ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂ | Homogeneous Ru-Catalyst | Asymmetric Hydrogenation of Ketone | 99% |

| Ir/SpiroPAP | Homogeneous Ir-Catalyst | Asymmetric Hydrogenation of Ketone | 99.5% |

| (-)-DIP-Cl | Chiral Boron Reagent | Asymmetric Reduction of Ketone | High |

| Ketoreductase (KRED) | Biocatalyst (Enzyme) | Asymmetric Reduction of Ketone | >99.9% |

To make a synthetic route viable, even at the research scale, optimization of reaction conditions is essential. This involves a systematic study of parameters to maximize both the chemical yield and the stereochemical purity.

Key parameters for optimization in catalytic reactions include:

Catalyst Loading: Reducing the amount of expensive catalyst needed is critical. Asymmetric hydrogenations have been optimized to run with substrate-to-catalyst (S/C) ratios as high as 5,000:1 to 30,000:1. acs.orgacs.org

Reaction Conditions: Temperature and pressure can significantly impact both the rate and selectivity of a reaction. An efficient process for a Montelukast intermediate was developed to run at a mild temperature of 30 °C and a hydrogen pressure of 20 atm. acs.org

Solvent and Additives: The choice of solvent can influence catalyst stability and selectivity. In some cases, additives or bases are required to facilitate the catalytic cycle. google.com

The goal is to find a balance that provides high yield and high stereoselectivity (>99% ee) in a reproducible and scalable manner.

| Catalyst | Substrate/Catalyst Ratio (S/C) | Temperature | Pressure | Outcome (ee%) |

|---|---|---|---|---|

| Ir/SpiroPAP | 30,000:1 | 30 °C | 20 atm | 99.5% |

| ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂ | 5,000:1 | Not specified | High Pressure | 99% |

Chiral Reagents and Catalysts in Stereoselective Synthesis

Preparation as an Analytical Reference Standard

The primary use of synthetically prepared this compound is as an analytical reference standard for pharmacokinetic and drug metabolism studies. nih.govscbt.com The preparation of such a standard demands the highest level of purity and rigorous characterization.

The process involves:

Synthesis: An optimized, stereoselective synthetic route is chosen to produce the compound with high initial purity.

Purification: Following synthesis, the crude product undergoes rigorous purification. Techniques like flash chromatography are used to remove starting materials and reaction byproducts. ysu.am For achieving the purity required for a reference standard (>95-98%), preparative High-Performance Liquid Chromatography (HPLC), often using a chiral stationary phase, is employed to separate any remaining diastereomers or enantiomers. scirp.org

Characterization: The purified compound's identity and stereochemistry must be unequivocally confirmed. This is accomplished using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution Mass Spectrometry (MS) to confirm the structure and molecular formula. acs.orgscirp.org

Purity Assessment: The final purity is determined using quantitative analytical methods, typically HPLC with UV detection. researchgate.net

For use in quantitative bioanalysis (e.g., LC-MS/MS assays), stable isotope-labeled versions, such as this compound-d6, are also synthesized to serve as internal standards. pharmaffiliates.comnih.gov

Synthesis for Impurity Profiling and Quality Control

The synthesis of reference standards for impurities like this compound is essential for their quantification in the final API, as mandated by regulatory bodies. asianpubs.org The goal is to produce a small quantity of the impurity with very high purity to serve as a reference point in analytical testing.

While specific, proprietary methods for the synthesis of this compound as a commercial standard are not always published in detail, plausible synthetic routes can be derived from the scientific literature concerning Montelukast metabolites. A key challenge is the stereospecific introduction of the hydroxyl group at the C-21 benzylic position. One reported strategy for creating similar hydroxylated Montelukast derivatives involves a multi-step process. researchgate.netresearchgate.net A potential pathway could be:

Introduction of a Halogen: Starting with a suitable Montelukast intermediate or Montelukast itself, a halogen, typically bromine, is introduced at the target benzylic position. This can be achieved using a brominating agent under controlled conditions.

Nucleophilic Substitution (Saponification): The halogenated intermediate is then subjected to saponification, where the bromine atom is replaced by a hydroxyl group. This step often results in a mixture of diastereomers (21(R) and 21(S) isomers) due to the creation of a new chiral center. researchgate.net

Chromatographic Separation: The resulting diastereomeric mixture must be separated to isolate the desired this compound. This is typically accomplished using chiral high-performance liquid chromatography (HPLC), a technique capable of separating stereoisomers.

The synthesis of process-related impurities and metabolites is critical because different manufacturing routes can produce different impurity profiles. asianpubs.orgresearchgate.net Having a well-characterized standard for this compound allows analytical chemists to accurately identify and quantify its presence in batches of Montelukast, ensuring the drug meets the stringent purity requirements set by pharmacopeias and the International Council for Harmonisation (ICH) guidelines. asianpubs.org

Requirements for Analytical Standard Characterization

Once this compound is synthesized, it must undergo rigorous characterization to qualify as an analytical reference standard. This process confirms its chemical structure and establishes its purity with a high degree of confidence. The following analytical techniques are indispensable for this purpose.

Structural Elucidation: A combination of spectroscopic methods is used to confirm the identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. The specific chemical shifts and coupling constants would be used to confirm the presence and position of the newly introduced hydroxyl group.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C₃₅H₃₆ClNO₄S). LC-MS/MS can be used to compare the fragmentation pattern with that observed in metabolic studies. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (-COOH), and quinoline (B57606) rings.

Purity Determination:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized standard. asianpubs.org A validated, stability-indicating HPLC method is used to separate this compound from any starting materials, by-products, or other related impurities, including its diastereomer, 21(S)-Hydroxy Montelukast. The purity is typically expressed as a percentage area of the main peak.

Chiral HPLC: To confirm the stereochemical purity and ensure the absence of the 21(S) isomer, a specific chiral HPLC method is required. nih.gov

The data generated from these analyses form the basis of a Certificate of Analysis for the reference standard, which documents its identity, purity, and other critical properties.

Table 1: Analytical Techniques for Characterization of this compound Standard

| Analytical Technique | Purpose | Key Information Provided |

| ¹H and ¹³C NMR | Structural Confirmation | Provides detailed map of proton and carbon environments, confirms atom connectivity and stereochemistry. |

| High-Resolution MS | Identity Confirmation | Determines precise molecular weight and elemental formula (C₃₅H₃₆ClNO₄S). |

| Infrared (IR) Spectroscopy | Functional Group Analysis | Confirms presence of key functional groups like -OH, C=O, C-S, and aromatic rings. |

| HPLC | Purity Assessment | Quantifies the purity of the compound by separating it from potential impurities. asianpubs.org |

| Chiral HPLC | Stereochemical Purity | Separates and quantifies the R and S enantiomers to ensure enantiomeric excess. nih.gov |

Iii. Enzymatic Pathways and Stereoselective Biotransformation of Montelukast to 21 R Hydroxy Montelukast

Identification of Cytochrome P450 (CYP) Isoforms

In vitro studies using human liver microsomes (HLMs) and recombinant human P450s have been instrumental in identifying the specific isoforms responsible for montelukast (B128269) oxidation. nih.govnih.gov The oxidative metabolism of montelukast, which includes the formation of 21-hydroxy montelukast, is exclusively catalyzed by P450 enzymes. nih.gov

Research consistently identifies CYP3A4 as the principal enzyme responsible for the 21-hydroxylation of montelukast. nih.govnih.govnih.gov Studies have demonstrated that CYP3A4 catalyzes this reaction, leading to the formation of both 21(R)- and 21(S)-hydroxy montelukast. nih.gov The formation of these metabolites is also catalyzed by CYP3A5, though at a lower rate compared to CYP3A4. nih.govresearchgate.net Specifically, the formation rates for 21(R)- and 21(S)-hydroxylation in CYP3A4 were found to be 8.1-fold and 5.9-fold higher, respectively, than in CYP3A5. nih.gov This underscores the central role of the CYP3A subfamily, particularly CYP3A4, in this specific metabolic pathway. nih.govresearchgate.netmdpi.com

Roles of CYP3A4 and CYP3A5 in 21-Hydroxylation

Mechanistic Studies of Hydroxylation

To understand the dynamics of 21(R)-Hydroxy Montelukast formation, researchers have conducted detailed mechanistic studies, including enzyme kinetic characterizations in human liver microsomes and experiments with specific recombinant enzymes.

Kinetic analyses in HLMs provide crucial data on how montelukast is processed in a setting that mimics the human liver environment. These studies determine key parameters like the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax). For the formation of this compound and its 21(S) counterpart, the Km values were determined to be approximately 2 µM and 3 µM, respectively. nih.gov

| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Clint (μl/min/mg) |

|---|---|---|---|

| 21(R)-OH montelukast | 2.0 ± 0.6 | 14 ± 1.1 | 7.0 |

| 21(S)-OH montelukast | 3.0 ± 0.6 | 15 ± 1.2 | 5.0 |

Data sourced from in vitro studies on pooled human liver microsomes. nih.gov

| Metabolite | Km (μM) | Vmax (pmol/min/pmol P450) | Clint,app (μl/min/pmol P450) |

|---|---|---|---|

| 21(R)-OH montelukast | 3.4 ± 0.9 | 10.6 ± 1.1 | 0.0031 |

| 21(S)-OH montelukast | 3.3 ± 0.9 | 2.3 ± 0.2 | 0.0007 |

Data derived from experiments with expressed recombinant CYP3A4. nih.gov

In Vitro Enzyme Kinetic Characterization in Human Liver Microsomes (HLMs)

Stereochemical Outcome of Biotransformation

The hydroxylation of montelukast at the 21-position is a stereoselective process. nih.gov Although both the 21(R) and 21(S) enantiomers are formed, the reaction demonstrates a clear preference. nih.govmdpi.com Kinetic analysis with recombinant CYP3A4 revealed that while the Km values for the formation of both enantiomers are very similar, the apparent intrinsic clearance (Clint) for this compound was 4.4-fold higher than for its (S)-counterpart. nih.gov This indicates a higher capacity and efficiency of CYP3A4 towards the formation of the 21(R)-isomer, making it the favored stereochemical outcome of this specific biotransformation pathway. nih.gov

Formation of 21(R)- and 21(S)-Hydroxylated Diastereomers

The metabolism of Montelukast leads to the creation of hydroxylated diastereomers at the benzylic carbon, position 21. These metabolites are designated as M5a for this compound and M5b for 21(S)-Hydroxy Montelukast. nih.govmdpi.com In vitro investigations utilizing human liver microsomes and specific recombinant P450 enzymes have conclusively identified CYP3A4 as the principal enzyme responsible for catalyzing this stereoselective 21-hydroxylation. nih.govresearchgate.net The enzyme CYP3A5 is also capable of facilitating this reaction, but the formation rates are considerably higher with CYP3A4. mdpi.comnih.gov

These metabolites have been successfully identified in both human plasma and bile. nih.govmdpi.com However, it is important to note that the 21-hydroxylation pathway is considered a minor route for Montelukast metabolism. nih.govhelsinki.fi Consequently, when therapeutic doses are administered, the plasma concentrations of these hydroxylated metabolites at a steady state are often below the limits of detection. organon.comdrugbank.com Studies analyzing human bile have indicated that the 21(R) isomer (M5a) is typically more abundant than the 21(S) isomer (M5b). mdpi.com

Factors Influencing Stereoselectivity of Hydroxylation

The stereoselectivity observed in the formation of 21(R)- and 21(S)-Hydroxy Montelukast is primarily governed by the specific enzymatic machinery involved. The three-dimensional structure of the active site within the CYP3A4 enzyme accommodates the Montelukast molecule in a way that favors hydroxylation on one side of the prochiral center over the other, leading to the preferential formation of the R-isomer.

Clinical and in vitro inhibition studies have substantiated the critical role of CYP3A4 in this process. The administration of itraconazole, a potent and selective inhibitor of CYP3A4, resulted in a significant reduction in the formation of both M5a and M5b metabolites. nih.govhelsinki.firesearchgate.net This finding directly demonstrates that the catalytic activity of CYP3A4 is the key determinant influencing the production rate of these specific hydroxylated diastereomers.

Comparative Metabolic Profiling

To fully understand the significance of this compound, its formation must be viewed in the context of the broader metabolic profile of the parent compound, which includes other oxidative metabolites and findings from various species.

Comparison with Other Oxidative Metabolites (e.g., Sulfoxide (B87167), other hydroxylated species)

The major metabolic pathway involves the formation of 36-hydroxy Montelukast (M6), a reaction catalyzed mainly by CYP2C8 with a minor contribution from CYP2C9. nih.govresearchgate.net This M6 metabolite is subsequently oxidized further to a dicarboxylic acid (M4), which is characterized as the major metabolite of Montelukast found in bile. nih.gov This secondary oxidation is also catalyzed by CYP2C8. researchgate.net

In comparison, other oxidative metabolites are formed through different enzymatic routes:

Montelukast Sulfoxide (M2): Like the 21-hydroxy metabolites, the sulfoxide is formed primarily by CYP3A4. mdpi.comnih.gov It is considered a minor metabolite.

25-hydroxy Montelukast (M3): The formation of this phenolic metabolite involves multiple P450 enzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.gov

The table below summarizes the roles of the key enzymes in forming the principal oxidative metabolites of Montelukast.

| Metabolite | Common Name | Key Enzymes | Pathway Significance |

| 21(R)-/21(S)-Hydroxy Montelukast | M5a/M5b | CYP3A4 , CYP3A5 | Minor |

| Montelukast Sulfoxide | M2 | CYP3A4 | Minor |

| 36-hydroxy Montelukast | M6 (1,2 diol) | CYP2C8 , CYP2C9 | Major (Primary Step) |

| Dicarboxylic Acid | M4 | CYP2C8 (from M6) | Major (End Product) |

| 25-hydroxy Montelukast | M3 | CYP2C8, CYP2C9, CYP3A4, CYP2C19 | Minor |

Data sourced from multiple studies. nih.govmdpi.comnih.govnih.govresearchgate.net

The following interactive table presents kinetic data from in vitro studies with expressed human P450 isoforms, illustrating the catalytic efficiency for the formation of different hydroxylated metabolites.

| Metabolite | CYP2C8 | CYP2C9 | CYP3A4 | CYP3A5 |

|---|---|---|---|---|

| This compound | 0.01 | 0.01 | 0.41 | 0.05 |

| 21(S)-Hydroxy Montelukast | 0.01 | 0.01 | 0.24 | 0.04 |

| 36-hydroxy Montelukast (1,2 diol) | 0.07 | 0.39 | 0.00 | 0.00 |

Insights from Animal Model Metabolism Studies (e.g., rats, monkeys)

Metabolism studies in animal models such as rats and monkeys provide valuable, albeit sometimes contrasting, insights into the biotransformation of Montelukast. While the primary elimination route via hepatic metabolism and biliary excretion is consistent across humans, rats, and monkeys, notable differences exist in the specific metabolic profiles. nih.govfda.gov

A comparative study of biliary metabolites revealed that while most human metabolites are also found in rats, the 36-hydroxy (M6a) metabolite was not observed in that species. fda.gov Furthermore, plasma analysis showed the presence of both sulfoxide and phenol (B47542) (M3) metabolites in rats and mice, but only the sulfoxide was apparent in monkeys. fda.gov

Pharmacokinetic studies in rats and monkeys have been instrumental in confirming the role of hepatic uptake transporters in Montelukast clearance, a mechanism that is also crucial in humans. nih.gov Additionally, conscious squirrel monkeys have served as an important in vivo model to demonstrate the pharmacological activity of Montelukast at its target receptor. fda.gov

Iv. Advanced Analytical Methodologies for the Characterization and Quantification of 21 R Hydroxy Montelukast

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 21(R)-Hydroxy Montelukast (B128269) from complex sample mixtures, enabling its accurate quantification and further characterization. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed, with specific methods developed for both achiral and chiral separations.

Reverse-phase HPLC (RP-HPLC) is widely used for the analysis of Montelukast and its various metabolites. The development of a robust HPLC method is critical for achieving adequate separation from the parent drug and other metabolic products.

Detailed Research Findings: In metabolic studies, the chromatographic separation of Montelukast and its oxidative metabolites, including the 21-hydroxy variants, is typically achieved using C18 columns. nih.gov For instance, a Luna C18 column (100 × 2.0 mm i.d.; 3 μm particle size) has been successfully used. nih.gov The mobile phase composition is optimized to achieve good resolution and peak shape. A common approach involves a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution, often containing a modifier like formic acid to improve ionization efficiency for subsequent mass spectrometry detection. nih.govnih.gov

The following table summarizes typical HPLC conditions used for the analysis of Montelukast and its metabolites.

| Parameter | Condition |

| Column | Luna C18 (100 x 2.0 mm, 3 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Flow Rate | 0.8 mL/min |

| Column Temperature | Ambient or controlled (e.g., 45°C) |

| Injection Volume | 10 µL |

| Detection | UV or Mass Spectrometry |

This table presents a generalized summary of HPLC conditions that can be adapted for the analysis of 21(R)-Hydroxy Montelukast, based on methods developed for the parent compound and its metabolites. nih.govnih.gov

Since 21-hydroxylation of Montelukast results in the formation of two diastereomers, this compound (M5a) and 21(S)-Hydroxy Montelukast (M5b), chiral chromatography is necessary for their individual separation and quantification. nih.govnih.gov The spatial arrangement of the hydroxyl group significantly impacts the molecule's interaction with chiral stationary phases (CSPs), allowing for their resolution.

Detailed Research Findings: Normal-phase chiral HPLC has been demonstrated as an effective technique for separating stereoisomers of Montelukast and related compounds. nih.govijpsonline.com For instance, a Daicel Chiralpak® AD-H column has been utilized for the simultaneous determination of the Montelukast S-enantiomer and other related enantiomeric impurities. ijpsonline.com The mobile phase for such separations often consists of a mixture of n-hexane, isopropanol, ethanol, and modifiers like trifluoroacetic acid (TFA) and diethylamine (B46881) (DEA) to optimize selectivity and peak shape. ijpsonline.com Another approach involves using an alpha-acid glycoprotein (B1211001) chiral column, which is effective for the stereoselective quantification of Montelukast and its S-enantiomer in plasma. nih.gov Chiral LC-MS/MS analyses have been specifically mentioned for the identification of the diastereomeric forms of 21-hydroxy montelukast in metabolic studies. nih.gov

The table below outlines exemplary conditions for chiral HPLC separation.

| Parameter | Condition |

| Column | Daicel Chiralpak® AD-H (or other suitable chiral column) |

| Mobile Phase | n-hexane:isopropanol:ethanol:TFA:DEA (e.g., 65:15:20:0.1:0.1 v/v) |

| Flow Rate | 0.9 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

This table illustrates typical parameters for the chiral separation of Montelukast stereoisomers, which forms the basis for resolving the 21(R) and 21(S) hydroxy metabolites. ijpsonline.comijpsonline.com

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometric Detection and Quantification (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites in biological fluids due to its exceptional sensitivity and selectivity. nih.gov

The development of an LC-MS/MS method involves optimizing the ionization source parameters and identifying specific mass transitions for the analyte. Electrospray ionization (ESI) in the positive ion mode is commonly employed for Montelukast and its metabolites. nih.gov The method relies on multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process ensures high selectivity, minimizing interference from matrix components.

Detailed Research Findings: For the analysis of this compound and its isomer, a specific precursor-to-product ion transition is monitored. The protonated molecule [M+H]⁺ for hydroxylated metabolites of Montelukast appears at a mass-to-charge ratio (m/z) of 602. nih.gov A specific and sensitive transition for both this compound (M5a) and 21(S)-Hydroxy Montelukast (M5b) has been identified as m/z 602 → m/z 147. nih.gov The MS/MS parameters are optimized by infusing standard solutions of the metabolites into the mass spectrometer. nih.gov Detection can achieve linearity in the sub-micromolar concentration range, making it suitable for kinetic studies in in-vitro systems like human liver microsomes (HLMs). nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 602 | 147 | ESI Positive |

| 21(S)-Hydroxy Montelukast | 602 | 147 | ESI Positive |

| Montelukast (Parent) | 586.2 | 568.2 or 422.3 | ESI Positive |

This table details the specific MRM transitions used for the sensitive and selective detection of 21-Hydroxy Montelukast diastereomers and the parent drug. nih.govnih.gov

The use of a suitable internal standard (IS) is crucial in quantitative bioanalysis to correct for variations in sample preparation and instrument response. An ideal IS should be chemically similar to the analyte but have a different mass to be distinguishable by the mass spectrometer.

Detailed Research Findings: For the quantification of Montelukast and its metabolites, several compounds have been utilized as internal standards. A deuterated analog of the parent drug, such as Montelukast-d6, is an excellent choice as it co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, providing the most accurate correction. nih.gov In studies involving multiple metabolites, other compounds have also been successfully employed. For example, nevirapine (B1678648) was used as an internal standard in an in-vitro study quantifying several oxidative metabolites of Montelukast, including the 21-hydroxy forms. nih.gov Another structurally related drug, zafirlukast, has also been used as an IS in simultaneous quantification methods. colab.ws The IS is added to the sample at a known concentration early in the sample preparation process, and the analyte concentration is determined from the peak area ratio of the analyte to the IS. nih.gov

Development of Sensitive and Selective MS/MS Methods

Spectroscopic Characterization

While LC-MS/MS is powerful for detection and quantification, unequivocal structure elucidation of a novel or isolated metabolite like this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Detailed Research Findings: The structural confirmation of Montelukast metabolites is typically achieved by comparing their chromatographic and mass spectral properties with those of authentic synthetic standards. nih.gov When standards are unavailable, isolation via techniques like preparative HPLC is performed, followed by structural elucidation using a combination of spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC) experiments are the most definitive methods for determining the precise chemical structure, including the stereochemistry, of a molecule. These techniques would be used on an isolated sample of this compound to confirm the position of the hydroxyl group and its relative orientation. nih.govrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.org The fragmentation pattern observed in MS/MS spectra provides further structural clues. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of key functional groups, such as the hydroxyl (-OH) group introduced during metabolism. rsc.org

These spectroscopic analyses, often performed in concert, provide the comprehensive data needed to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the de novo structural elucidation of organic molecules, including drug metabolites. conicet.gov.ar It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous identification of a compound's structure and stereochemistry. conicet.gov.ar For this compound, NMR is used to confirm the site of hydroxylation and determine the absolute configuration of the newly formed chiral center.

The structural confirmation of this compound would involve a suite of NMR experiments:

¹H NMR: This experiment identifies all the protons in the molecule, and their chemical shifts provide clues about their electronic environment. The introduction of a hydroxyl group at the C-21 position causes a significant downfield shift for the proton attached to this carbon, confirming the location of the metabolic modification.

¹³C NMR: This provides information on the carbon skeleton of the molecule. The carbon atom bearing the new hydroxyl group (C-21) would show a characteristic shift in its resonance compared to the parent Montelukast molecule.

Determining the stereochemistry at the C-21 position is crucial. The 'R' configuration can be established using J-based configuration analysis from high-resolution ¹H NMR data or by comparing the spectral data to that of a synthetically prepared standard of known stereochemistry. nih.gov While detailed NMR assignments for this compound are not extensively published in public literature, these standard NMR methodologies are routinely applied for such structural elucidations in pharmaceutical research. conicet.gov.ar

Other Spectroscopic Methods (e.g., IR)

Key expected IR absorption bands for this compound would include:

O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ would be expected, corresponding to the stretching vibration of the newly introduced benzylic hydroxyl group at C-21, as well as the tertiary alcohol on the side chain. researchgate.net

C-H Stretch (Aromatic and Aliphatic): Peaks between 2900 cm⁻¹ and 3100 cm⁻¹ would indicate the stretching of aromatic and aliphatic C-H bonds. researchgate.netijpsr.com

C=O Stretch: A strong absorption peak near 1700 cm⁻¹ is characteristic of the carboxylic acid functional group. researchgate.net

C=C and C=N Stretch: Absorptions in the 1500-1600 cm⁻¹ region would correspond to the aromatic rings and the quinoline (B57606) system.

These IR data, when used in conjunction with NMR and mass spectrometry, provide confirmatory evidence for the metabolite's structure.

Method Validation and Analytical Performance Parameters

The development of a reliable analytical method for the quantification of this compound requires rigorous validation to ensure its performance is suitable for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govasianpubs.org The parameters assessed include linearity, precision, accuracy, and the limits of detection and quantification. While specific validation reports for this compound are proprietary, the performance of methods developed for the parent drug, Montelukast, provides a strong indication of the expected analytical performance. d-nb.infonih.gov

Assessment of Linearity, Precision, and Accuracy

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For quantitative methods, a linear relationship is established by analyzing a series of standards of known concentrations. The linearity is typically expressed by the correlation coefficient (r²), which should ideally be greater than 0.99. researchgate.netjetir.org

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intraday precision (repeatability) and inter-day precision (intermediate precision) are evaluated, with acceptance criteria for RSD typically being less than 15%. nih.govscholarsresearchlibrary.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. The mean recovery should be within a set range, often 85-115%. nih.govjetir.org

The following table shows typical performance parameters for LC-MS/MS methods used to quantify Montelukast, which are representative of the performance expected for its metabolites.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 1.0 - 800.0 ng/mL | nih.gov |

| Correlation Coefficient (r²) | ≥ 0.999 | nih.govjetir.org |

| Intra-day Precision (%RSD) | 1.91 - 7.10% | nih.gov |

| Inter-day Precision (%RSD) | 3.42 - 4.41% | nih.gov |

| Accuracy (% Recovery) | 98.14 - 99.27% | nih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. d-nb.infoscholarsresearchlibrary.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. d-nb.infoscholarsresearchlibrary.com For bioanalytical methods, the response at the LOQ should be at least 5 to 10 times that of the blank. nih.gov

These limits are crucial for determining the sensitivity of the analytical method, especially when measuring low concentrations of metabolites in biological fluids.

The table below provides examples of LOD and LOQ values from validated methods for Montelukast.

| Method | Analyte | LOD | LOQ | Reference |

| LC/MS/MS | Montelukast | 0.04 ng/mL | 0.11 ng/mL | d-nb.info |

| RP-HPLC | Montelukast Sodium | 0.00008 mg/mL | 0.004 mg/mL | asianpubs.org |

| Chiral HPLC | Montelukast S-enantiomer | 0.24 µg/mL | 0.61 µg/mL | ijpsonline.com |

Application in Biological Sample Analysis

Quantification in In Vitro Metabolic Systems (e.g., microsomes, cell cultures)

In vitro metabolic systems are widely used to investigate the biotransformation of drugs. These systems include human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) enzymes, as well as recombinant, individually expressed CYP enzymes and primary cell cultures. nih.govnih.govresearchgate.net

Research has shown that the metabolism of Montelukast involves multiple CYP isoforms. mdpi.com Specifically, the stereoselective 21-hydroxylation to form this compound and its 21(S) diastereomer is catalyzed mainly by CYP3A4. nih.goviu.eduhelsinki.fi

Studies using panels of recombinant human P450s have quantified the formation of this compound. In one such study, expressed P450 enzymes were incubated with Montelukast, and the formation rate of the metabolite was measured. nih.gov

Research Findings on this compound Formation

| In Vitro System | Key Finding | Reference |

| Recombinant Human P450s | CYP3A4 was identified as the main catalyst for the stereoselective 21-hydroxylation of Montelukast. | nih.goviu.edu |

| Recombinant Human P450s | At a Montelukast concentration of 1 µM, CYP3A4 showed the highest formation rate for this compound compared to other tested P450 isoforms. | nih.gov |

| Human Liver Microsomes (HLMs) | Kinetic and inhibition experiments confirmed the role of CYP3A4 in the formation of 21-hydroxy metabolites. | iu.edu |

These in vitro studies are critical for predicting drug-drug interactions and understanding inter-individual variability in drug metabolism. The ability to accurately quantify metabolites like this compound in these systems is paramount for building a comprehensive metabolic profile of the parent drug. nih.gov

Analysis in Animal Biological Fluids and Tissues (e.g., plasma, bile)

The characterization and quantification of this compound, a key metabolite of Montelukast, in animal biological matrices are crucial for understanding the parent drug's pharmacokinetic and metabolic profile. Studies in various animal models, including rats, mice, and monkeys, have confirmed the presence of this metabolite in both plasma and bile. The primary analytical technique employed for its detection and analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity, which are necessary for measuring the typically low concentrations of this metabolite.

Detection and Distribution in Animal Models

Pharmacokinetic and metabolism studies have identified the diastereomeric 21-hydroxy metabolites, 21(S)-Hydroxy Montelukast (M5a) and this compound (M5b), in several animal species. fda.gov In monkeys, plasma samples revealed the presence of both the 21- and 36-hydroxy diastereomeric metabolites. fda.gov Similarly, studies in rats and mice also identified the 21-hydroxy diastereomers in plasma. fda.gov

Bile analysis has proven to be particularly important for metabolite profiling, as Montelukast and its metabolites are excreted almost exclusively via this route. drugbank.com In rats and mice, the acyl glucuronide of Montelukast is the major biliary metabolite; however, trace amounts of other metabolites, including the diastereomeric 21-hydroxy metabolites (M5a and M5b), are also detectable in the bile of these species using LC-MS/MS. fda.gov

The levels of these metabolites in systemic circulation are generally low. Studies have indicated that metabolites M5a, M5b, and others account for less than 2% of the total circulating radioactivity in plasma after administration of radiolabeled Montelukast. nih.gov This necessitates highly sensitive analytical methods for their accurate quantification in plasma.

Table 1: Presence of this compound in Animal Biological Fluids

| Animal Model | Biological Matrix | Detection Status | Analytical Technique | Reference |

|---|---|---|---|---|

| Monkey | Plasma | Detected | LC-MS/MS | fda.gov |

| Rat | Plasma | Detected | LC-MS/MS | fda.gov |

| Bile | Detected | LC-MS/MS | fda.gov | |

| Mouse | Plasma | Detected | LC-MS/MS | fda.gov |

| Bile | Detected | LC-MS/MS | fda.gov |

Analytical Approaches and Challenges

While the presence of this compound is well-documented, detailed, fully validated quantitative bioanalytical methods specifically for this metabolite in animal fluids are not extensively published in peer-reviewed literature. The analysis is often part of broader metabolite profiling studies. However, based on the available data, several key aspects of the analytical methodology can be outlined.

Sample Preparation: Given the complexity of biological matrices like plasma and bile, a robust sample preparation step is essential. Techniques commonly used for the parent drug, Montelukast, such as protein precipitation (PPT) with acetonitrile or solid-phase extraction (SPE), are likely applicable for the extraction of its hydroxylated metabolites. nih.gov

Chromatographic Separation: A significant challenge in the analysis of 21-Hydroxy Montelukast is the separation of its two diastereomers, 21(R)- and 21(S)-Hydroxy Montelukast (M5b and M5a). Standard reverse-phase columns may not resolve these isomers. Therefore, the use of a chiral column is necessary for their distinct quantification. nih.gov For instance, an Alpha Glycoprotein (AGP) chiral column has been noted for use in separating diastereomers of other Montelukast metabolites. fda.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the detector of choice, providing the sensitivity needed to measure the low endogenous levels of the metabolite and the selectivity to distinguish it from the parent drug and other metabolites. nih.gov The development of a quantitative method would require the optimization of MS parameters, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM) mode, which is a standard for quantitative bioanalysis.

Table 2: Summary of Research Findings on this compound Analysis in Animals

| Research Focus | Animal Model(s) | Key Findings | Analytical Method Highlights | Reference |

|---|---|---|---|---|

| Metabolite Profiling | Rat, Mouse, Monkey | Identified this compound (M5b) and its 21(S) diastereomer (M5a) in plasma. | LC-MS/MS used for identification. Notes species-specific differences in metabolite profiles. | fda.gov |

| Metabolite Identification | Human (with animal data comparison) | Confirmed presence of M5a and M5b in bile and as minor components in plasma (<2% of circulating radioactivity). | LC-MS/MS comparison with synthetic standards. Chiral LC-MS/MS mentioned for separating other diastereomers. | nih.gov |

| In-vitro Metabolism | Human Liver Microsomes | CYP3A4 identified as the main enzyme for 21-hydroxylation. 21(R)-OH Montelukast was quantifiable at low substrate concentrations. | LC-MS/MS quantification of metabolite formation. | nih.gov |

V. Interdisciplinary Research on 21 R Hydroxy Montelukast As a Key Impurity in Pharmaceutical Development

Classification and Origin as an Impurity

21(R)-Hydroxy Montelukast (B128269) is recognized as a significant impurity in the production of Montelukast, a widely used leukotriene receptor antagonist. scbt.compharmaffiliates.com It is identified as a benzylic hydroxylated metabolite of Montelukast. scbt.com The control of such impurities is critical for ensuring the safety and efficacy of the final pharmaceutical product. The presence of 21(R)-Hydroxy Montelukast can arise from different stages of the manufacturing process and during the shelf life of the drug product.

Formation as a Process-Related Impurity

Process-related impurities are substances that are generated during the synthesis of the active pharmaceutical ingredient (API). asianpubs.orgasianpubs.org The manufacturing process of Montelukast involves multiple chemical steps, and various impurities can be formed. asianpubs.org Different synthetic routes will inevitably lead to different impurity profiles. asianpubs.orgasianpubs.org

The synthesis of Montelukast often involves the creation of a key intermediate, which then undergoes further reactions to yield the final product. During these synthetic transformations, side reactions can occur, leading to the formation of impurities. Although the specific step leading to the formation of this compound as a process-related impurity is not extensively detailed in the provided search results, it is understood that various synthetic pathways for Montelukast can generate a range of impurities. asianpubs.org The complexity of the Montelukast molecule, with its multiple functional groups, makes it susceptible to various chemical transformations that can lead to impurity formation. google.com The use of different reagents and reaction conditions in various patented and published synthetic methods contributes to the diversity of the impurity profile. asianpubs.org

Generation as a Degradation Product of Montelukast

This compound can also be formed as a degradation product of Montelukast. Degradation products result from the chemical breakdown of the drug substance over time due to environmental factors such as light, heat, and humidity, or through interaction with other components in the drug product. researchgate.net

Forced degradation studies, which are conducted under more severe conditions than accelerated stability testing, are designed to identify potential degradation products. researchgate.netajpaonline.com These studies have shown that Montelukast is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and thermal stress. ajpaonline.comijpsdronline.comresearchgate.netjpionline.org

Specifically, Montelukast has been found to be unstable under acidic, basic, and oxidative conditions. japsonline.com It is particularly sensitive to acidic conditions. jpionline.org Studies have identified several degradation products, including Montelukast sulfoxide (B87167), which results from the oxidation of the sulfide (B99878) group in the Montelukast molecule. google.com While the direct formation of this compound as a degradation product is noted, with it being classified as a metabolite, the specific conditions that favor its formation over other degradants are a subject of detailed analytical investigation. scbt.compharmaffiliates.compharmaffiliates.com The inherent chemical structure of Montelukast, containing sensitive functional groups, makes it prone to oxidative degradation pathways. google.comnih.gov

The table below summarizes the conditions under which Montelukast has been shown to degrade, potentially leading to the formation of impurities like this compound.

| Stress Condition | Observation | Reference(s) |

| Acid Hydrolysis | Significant degradation observed. | ajpaonline.comjpionline.orgjapsonline.com |

| Base Hydrolysis | Significant degradation observed. | ajpaonline.comjapsonline.com |

| Oxidative | Susceptible to oxidative degradation. | google.comjpionline.orgjapsonline.comnih.gov |

| Thermal | Degradation observed upon heat exposure. | ajpaonline.comijpsdronline.comresearchgate.net |

| Photolytic | Stable under photolytic stress in some studies, but known to be light-sensitive. | google.comijpsdronline.comresearchgate.netjapsonline.com |

Impurity Profiling and Control Strategies

Impurity profiling, the identification and quantification of impurities in a drug substance and product, is a critical aspect of pharmaceutical development. It ensures that the levels of impurities are maintained below the thresholds set by regulatory agencies.

Development of Analytical Methods for Impurity Detection

The detection and quantification of this compound and other impurities in Montelukast require the development of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. nih.gov

Reverse-phase HPLC methods have been developed to separate Montelukast from its various impurities. nih.gov These methods often utilize a C18 column and a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) and methanol) and an aqueous buffer. ijpsdronline.comresearchgate.netjpionline.org The use of a photodiode array (PDA) detector allows for the monitoring of the elution of compounds at specific wavelengths. actapharmsci.com

For the identification and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. japsonline.comnih.gov LC-MS provides information about the molecular weight of the impurities, which, along with fragmentation data from tandem mass spectrometry (MS/MS), helps in elucidating their structures. japsonline.comnih.gov

The table below provides an example of chromatographic conditions used for the analysis of Montelukast and its degradation products.

| Parameter | Condition | Reference(s) |

| Column | Zorbax XDB C-18 (150*4.6) mm, 5µ | ijpsdronline.comresearchgate.net |

| Mobile Phase | Water:Acetonitrile:Formic acid (50:50:1) | ijpsdronline.comresearchgate.net |

| Flow Rate | 1 ml/min | ijpsdronline.comresearchgate.net |

| Detection | UV-Vis Spectrophotometer and Mass Spectrophotometer | ijpsdronline.comresearchgate.net |

Regulatory Perspectives on Metabolite Impurities

Regulatory agencies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for the control of impurities in pharmaceutical products. The ICH guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) provide a framework for the identification, qualification, and control of impurities.

According to these guidelines, impurities present at levels above a certain threshold need to be identified and, in some cases, undergo toxicological evaluation. The acceptable level for a known impurity is typically higher than that for an unknown impurity. asianpubs.org

Metabolites of a drug substance that are also found to be impurities in the drug product are generally not considered to require further safety qualification if their levels in the drug product are similar to or less than the levels observed in safety and clinical studies. Since this compound is a known metabolite of Montelukast, its presence as an impurity is evaluated in the context of its metabolic profile. scbt.compharmaffiliates.compharmaffiliates.comdrugbank.com The regulatory concern is to ensure that the exposure to this impurity from the drug product does not significantly exceed the exposure that occurs through the natural metabolism of the drug in the body.

The control of metabolite impurities like this compound is therefore a key consideration in the chemistry, manufacturing, and controls (CMC) section of a regulatory submission. Manufacturers must demonstrate that they have adequate control strategies in place to consistently produce a drug product with an impurity profile that is safe and has been appropriately qualified.

Compliance with Pharmaceutical Guidelines for Impurities

Adherence to stringent pharmaceutical guidelines is a non-negotiable aspect of drug manufacturing. International and national regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established clear frameworks for the control of impurities. google.com According to ICH guidelines, drug manufacturers must submit data demonstrating that the content of any known impurity does not exceed 0.15% by weight, while the limit for an unidentified impurity is even lower at 0.10%. google.com

Pharmacopoeias provide specific monographs that outline the acceptance criteria for drug substances and products. The United States Pharmacopeia (USP) monograph for Montelukast Sodium, for instance, specifies a limit for total impurities of not more than (NMT) 0.6% and sets a threshold for any other individual impurity at NMT 0.10%. uspnf.com While this compound is not always listed as a named impurity in all pharmacopoeias, it falls under the category of "any other individual impurity" or unspecified impurities, and its level must be strictly controlled below the established qualification threshold.

To ensure compliance, pharmaceutical manufacturers must:

Develop and validate highly sensitive analytical methods capable of detecting and quantifying this compound at or below the reporting threshold.

Implement process controls during synthesis and purification to minimize the formation of this and other impurities. researchgate.net

Conduct stability studies to understand how the impurity level might change over the shelf life of the product.

Utilize certified reference standards of this compound for the accurate identification and quantification of the impurity in batch release testing. venkatasailifesciences.comsynzeal.com

The following table summarizes the typical regulatory and pharmacopeial limits applicable to impurities like this compound in Montelukast drug substance.

Table 1: Applicable Regulatory and Pharmacopeial Limits for an Individual Unspecified Impurity

| Guideline/Pharmacopeia | Impurity Threshold | Acceptance Criterion |

|---|---|---|

| ICH Q3A(R2) | Reporting Threshold | ≥ 0.05% |

| ICH Q3A(R2) | Identification Threshold | > 0.10% |

| ICH Q3A(R2) | Qualification Threshold | > 0.15% |

Data Generation for Regulatory Filings

Generating a comprehensive data package for regulatory submission is a critical step in gaining marketing approval for a pharmaceutical product. This data must unequivocally demonstrate the quality, safety, and efficacy of the drug. For an impurity like this compound, the data package focuses on its identification, characterization, and quantification, forming a core part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory dossier, such as a Drug Master File (DMF) or an Abbreviated New Drug Application (ANDA). venkatasailifesciences.comsynzeal.com

The generation of this data relies heavily on validated analytical procedures, most commonly High-Performance Liquid Chromatography (HPLC). jetir.orgijrpc.com The analytical method must be validated in accordance with ICH Q2(R1) guidelines, which detail the required validation characteristics. ich.org These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and quantitation limit. ich.orgresearchgate.net

An example of in-vitro metabolic data that can contribute to the understanding of impurity formation is presented below. This research helps to identify the biological pathways that can produce the impurity.

Table 2: In-Vitro Formation Rate of this compound by Recombinant P450 Enzymes

| P450 Isoform | Substrate Concentration (µM) | Formation Rate (pmol/min/pmol P450) |

|---|---|---|

| CYP3A4 | 1 | 0.40 |

| CYP2C8 | 1 | < 0.05 |

| CYP2C9 | 1 | < 0.05 |

| CYP1A2 | 1 | < 0.05 |

| CYP2D6 | 1 | < 0.05 |

(Data adapted from an in-vitro study using expressed human P450 isoforms. nih.gov)

For a regulatory filing, a detailed report on the analytical method validation is required. The table below illustrates the type of data that would be generated to validate an HPLC method for the quantification of this compound, demonstrating its suitability for quality control and regulatory compliance.

Table 3: Illustrative HPLC Method Validation Data for this compound

| Validation Parameter | Specification (as per ICH Q2(R1)) | Illustrative Result |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and resolved from Montelukast and other impurities. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.02% (relative to 1 mg/mL Montelukast) |

| Linearity (Correlation Coefficient) | r² ≥ 0.99 | 0.9995 |

| Range | 0.02% to 0.15% | 0.02% to 0.15% |

| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |

| Precision (% RSD) | Repeatability (n=6) ≤ 15% at LOQ | 4.8% |

This rigorous process of complying with guidelines and generating robust analytical data ensures that the levels of impurities like this compound are consistently controlled, safeguarding patient health and satisfying the stringent requirements of global regulatory agencies.

Vi. Biological and Pharmacological Relevance of 21 R Hydroxy Montelukast As a Metabolite

Role in Montelukast's Metabolic Disposition

The metabolism of Montelukast (B128269) is complex, involving multiple pathways and cytochrome P450 (CYP) enzymes. drugbank.comnih.gov The formation of hydroxylated metabolites, including 21(R)-Hydroxy Montelukast, is a key part of this process. nih.gov

Montelukast undergoes extensive metabolism primarily in the liver, with several oxidative metabolites identified. centaurpharma.comnih.gov The major metabolic pathway involves the 36-hydroxylation of Montelukast to form the M6 metabolite, which is then further oxidized to a dicarboxylic acid (M4). nih.govnih.gov The 21-hydroxylation pathway, leading to the formation of the diastereomers this compound (M5a) and 21(S)-Hydroxy Montelukast (M5b), is considered a minor pathway. nih.govnih.gov

Table 1: Relative Contribution of Oxidative Metabolites to Montelukast Metabolism (In Vitro)

| Metabolite | Formation Pathway | Primary Enzyme(s) | Relative Contribution (In Vitro Intrinsic Clearance) |

|---|---|---|---|

| Montelukast 1,2 diol (M6) | 36-hydroxylation | CYP2C8, CYP2C9 | 83.5% |

| This compound (M5a) | 21-hydroxylation | CYP3A4, CYP3A5 | 7.9% |

| 25-Hydroxy Montelukast | 25-hydroxylation | CYP2C8, CYP2C9, CYP2C19, CYP3A4 | 6.7% |

| 21(S)-Hydroxy Montelukast (M5b) | 21-hydroxylation | CYP3A4, CYP3A5 | 1.9% |

Data sourced from in vitro studies with human liver microsomes. nih.gov

Studies involving radiolabeled Montelukast have demonstrated that the drug and its metabolites are almost exclusively excreted via the bile into the feces. centaurpharma.comdrugbank.comnih.gov Following an oral dose of [14C]montelukast, approximately 86% of the radioactivity was recovered in the feces over five days, with less than 0.2% found in the urine. nih.govcentaurpharma.com This indicates that biliary excretion is the primary route of elimination for Montelukast and its metabolites, including the hydroxylated forms like this compound. nih.govcentaurpharma.comnih.gov

Analysis of human bile collected after oral administration of Montelukast has confirmed the presence of several metabolites, including this compound (M5a) and its diastereomer M5b. nih.govmdpi.com These hydroxylated metabolites, along with others, are transported into the bile for subsequent elimination from the body. nih.gov

Contribution to the Overall Metabolism of the Parent Drug

Potential for Further Biotransformation of this compound

The available literature primarily focuses on the primary metabolic pathways of Montelukast. While the major metabolite, M6 (36-hydroxy montelukast), is known to undergo further oxidation to a dicarboxylic acid (M4), detailed information on the secondary metabolic pathways for this compound is not as well-defined in the reviewed literature. nih.govontosight.ai It is plausible that as a hydroxylated metabolite, this compound could undergo further phase II conjugation reactions, such as glucuronidation, which is a common pathway for hydroxylated compounds. However, specific studies detailing the further biotransformation of isolated this compound are not extensively reported.

Structure-Metabolism Relationship (SMR) Studies

The chemical structure of a drug molecule dictates its interaction with metabolizing enzymes.

The biotransformation of Montelukast into its various metabolites is highly dependent on its structural features and the specificities of the cytochrome P450 enzymes involved. nih.govnih.gov

Role of CYP3A4 in 21-Hydroxylation: The formation of this compound is catalyzed predominantly by CYP3A4. nih.govnih.govresearchgate.net This suggests that the region around the 21-position of the Montelukast molecule fits well into the active site of CYP3A4, allowing for benzylic hydroxylation. The stereoselectivity of this reaction, favoring the R-isomer to some extent, is also determined by the specific orientation of the substrate within the enzyme's active site. nih.gov

Role of CYP2C8 in 36-Hydroxylation: In contrast, the major metabolic pathway, 36-hydroxylation to form M6, is primarily mediated by CYP2C8. nih.govnih.gov This indicates that the opposite end of the Montelukast molecule, containing the methyl group on the propyl side chain, is preferentially recognized and oxidized by CYP2C8. nih.govresearchgate.net The high affinity of Montelukast for CYP2C8 has been demonstrated in crystallographic studies, which show how the molecule's tripartite structure complements the size and shape of the enzyme's active site. researchgate.net

This differential recognition by CYP isoforms highlights the importance of specific structural motifs within the Montelukast molecule for directing its metabolism down distinct pathways.

Stereochemical Influence on Metabolic Fate

The metabolism of montelukast involves stereoselective hydroxylation at the C21 position, leading to the formation of two distinct diastereomers: this compound and 21(S)-Hydroxy Montelukast. nih.govnih.gov These metabolites are also referred to in scientific literature as M5b and M5a, respectively. nih.govmdpi.com

The generation of these stereoisomers is not random; it is a controlled enzymatic process. In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have identified CYP3A4 as the principal enzyme responsible for this stereoselective 21-hydroxylation. nih.govnih.govnih.gov While other enzymes may have a minor role, CYP3A4 is the main catalyst driving this specific metabolic pathway. nih.gov Research indicates that CYP3A5 also contributes to this reaction, but the formation rates are significantly lower compared to those catalyzed by CYP3A4.

In Vitro and Ex Vivo Biological Assessment

Studies on its Interaction with Enzymatic Systems

The formation of this compound has been characterized through comprehensive in vitro studies using human liver microsomes (HLMs) and panels of recombinant human P450 enzymes. These experiments have been crucial in identifying the specific enzymatic systems involved in its generation.

The data consistently show that the 21-hydroxylation of montelukast is almost exclusively catalyzed by cytochrome P450 enzymes. nih.gov Among the various P450 isoforms tested, CYP3A4 has been identified as the primary catalyst for the formation of both 21(R)- and 21(S)-Hydroxy Montelukast. nih.govnih.govnih.gov In experiments with a panel of 10 expressed human P450 isoforms incubated with a 1 μM concentration of montelukast, CYP3A4 demonstrated the highest rate of formation for both the 21(R)- and 21(S)- a diol metabolites. nih.gov CYP3A5 also showed activity, but at a markedly lower rate. nih.gov At very low, therapeutically relevant substrate concentrations (0.02 μM), only the 21(R)-hydroxy metabolite was quantifiable, again with CYP3A4 being the most significant contributor. nih.gov

Kinetic analyses in pooled human liver microsomes have determined the parameters for the formation of these metabolites. The following table summarizes the kinetic values from one such study.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Montelukast Hydroxylated Metabolites in Human Liver Microsomes (HLMs)

| Metabolite | Km (μM) | Vmax (pmol/min/mg) | Clint (μL/min/mg) |

|---|---|---|---|

| This compound | ~2 | Data Not Provided | Data Not Provided |

| 21(S)-Hydroxy Montelukast | ~3 | Data Not Provided | Data Not Provided |

Data derived from a study on the in vitro metabolism of Montelukast. nih.gov

These in vitro findings firmly establish the role of CYP3A4 in the stereoselective production of this compound, providing a clear picture of its enzymatic origin.

Comparative Analysis of Biological Presence with Parent Compound in Non-Human Models

Studies in non-human models have provided insight into the comparative presence of this compound relative to its parent compound, montelukast. These analyses are critical for understanding species-specific differences in metabolism.

In vivo metabolic profiling has been conducted in species including rats, mice, and monkeys. A consistent finding across these animal models is that the unchanged parent drug, montelukast, constitutes the majority of the radioactivity detected in plasma. fda.gov This indicates that while metabolites like this compound are formed, the parent compound remains the predominant circulating entity.

Metabolite identification studies have confirmed the presence of the diastereomeric 21-hydroxy metabolites (M5a and M5b) in the plasma of both mice and monkeys. fda.gov In rats, these metabolites were also observed. fda.gov However, their levels were low relative to the parent drug. In contrast, human plasma contains only low levels of these hydroxylated metabolites. fda.gov

In vitro experiments using hepatic microsomes from various species have further elucidated these differences. These studies showed that four major metabolites, including the 21-hydroxylated metabolite (designated M5), were common to humans, mice, rats, and monkeys. fda.gov

The table below provides a qualitative summary of the metabolic findings in plasma across different species.

Table 2: Qualitative Comparison of Montelukast and 21-Hydroxy Metabolite Presence in Plasma Across Species

| Compound | Mice | Rats | Monkeys | Humans |

|---|---|---|---|---|

| Montelukast (Parent Drug) | Major Component | Major Component | Major Component | Major Component |

| 21-Hydroxy Metabolites (M5a/M5b) | Present | Present | Present | Present (Low Levels) |

Information compiled from FDA pharmacology reviews. fda.gov

Q & A

Q. How can researchers validate the antioxidant properties of this compound?

- Methodology : In vitro assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) quantify antioxidant capacity. In vivo, measure oxidative markers (e.g., glutathione, malondialdehyde) in rodent models of oxidative stress .

Contradictory Data Analysis

Q. Why do some studies report neuropsychiatric effects of montelukast in adults but not children?

Q. How to resolve discrepancies in montelukast’s efficacy for viral-induced wheeze?

- Analysis : Clinical trials differ in outcome measures (e.g., symptom scores vs. hospitalization rates). Meta-analyses stratified by age (1–6 years vs. older) and treatment regimen (maintenance vs. intermittent) clarify context-dependent effects .

Methodological Guidelines

Q. What validation criteria are essential for metabolite quantification assays?

Q. How to design a robust case-control study on montelukast-associated adverse events?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.